Benzoin acetate

概要

説明

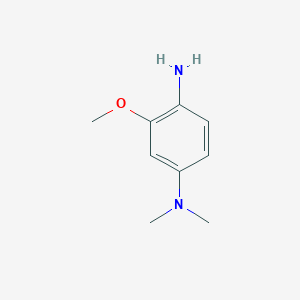

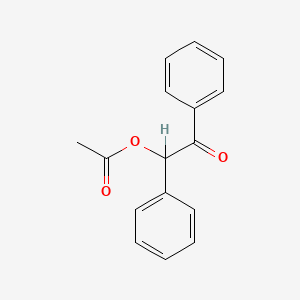

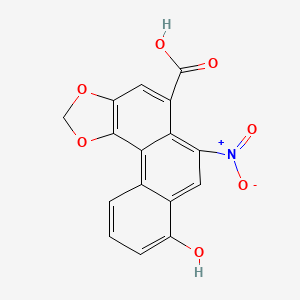

Benzoin acetate is a chemical compound with the molecular formula C16H14O3 . It is also known by other names such as 2-Oxo-1,2-diphenylethyl acetate and O-Acetylbenzoin . The molecular weight of Benzoin acetate is 254.28 g/mol .

Synthesis Analysis

The synthesis of Benzoin acetate involves a process called the Benzoin condensation, which is a reaction between two molecules of benzaldehyde . This reaction is often catalyzed by cyanide ions or thiamine . The process involves refluxing the reagents at a high temperature because the reaction needs to go to completion . The product is then purified through extraction and column chromatography .

Molecular Structure Analysis

The molecular structure of Benzoin acetate consists of 16 Carbon atoms, 14 Hydrogen atoms, and 3 Oxygen atoms . The InChIKey of Benzoin acetate is QRWAIZJYJNLOPG-UHFFFAOYSA-N .

Chemical Reactions Analysis

The Benzoin reaction is one of the most important processes in Organic Synthesis. It involves the formation of a carbon-carbon bond. The reaction requires the formation of a carbanion (carbon nucleophile) and its reaction with an electrophilic carbon (electron deficient). The Benzoin condensation involves the reaction of two molecules of benzaldehyde (or another non-enolizable aldehyde) .

Physical And Chemical Properties Analysis

Benzoin acetate has a molecular weight of 254.28 g/mol. It has a XLogP3-AA value of 3.2, indicating its lipophilicity. It has 0 hydrogen bond donors and 3 hydrogen bond acceptors. It also has 5 rotatable bonds .

科学的研究の応用

Phytochemistry

Benzoin acetate is a component of the benzoin resin, which is a natural complex balsamic resin available in the sap of trees . The chemical constituents of this plant are influenced by the place of its geography, origin, and climatic conditions . It contains several chemical constituents including benzoic acid, cinnamic acid, and their derivatives .

Incense and Fragrances

Benzoin acetate has been used as incense and fragrances due to its fixative effects . It has a long history of applications, including as incense along with olibanum .

Food Industry

In the food industry, benzoin acetate is used as a flavor enhancer . It adds a unique flavor to food products, enhancing their taste and aroma .

Cosmetics Industry

Benzoin acetate is used as an antioxidant in the cosmetics industry . It helps to prevent the oxidation of other molecules, thereby protecting the skin from damage .

Pharmaceutical Industry

The phytotherapeutic effects of benzoin resins, which contain benzoin acetate, are used in the pharmaceutical industry . It has been used for the treatment of respiratory infections .

Antibacterial Activity

The ethyl acetate extract of the benzoin resin, which contains benzoin acetate, has the potential to inhibit the growth of gram-positive bacteria S. aureus . It has both bacteriostatic and bactericidal properties .

Chemical Research

Benzoin acetate has been used in undergraduate organic chemistry lab experiments to probe the chemo- and diastereoselectivity in the NaBH reduction .

Traditional Uses

Benzoin acetate, as a part of benzoin resin, has been used traditionally in many Asian countries for various purposes such as wound healing and cough treatment .

作用機序

Target of Action

Benzoin acetate, similar to its related compound benzocaine, acts by preventing transmission of impulses along nerve fibers and at nerve endings . It is commonly used for local anesthesia in many over-the-counter products .

Mode of Action

The mode of action of benzoin acetate involves the formation of a carbon-carbon bond via a condensation reaction of benzaldehyde . This reaction is catalyzed by cyanide ion or thiamine . The benzoin condensation involves the reaction of two molecules of benzaldehyde (or another non-enolizable aldehyde). As in this case, the carbonyl group has a partial positive charge needed to invert the polarity in one of these .

Biochemical Pathways

The biochemical pathway of benzoin acetate involves the conversion of benzaldehyde to benzoin using the vitamin, thiamin, as a catalyst . In the second step, the benzoin is oxidized to benzil through the use of an oxidizing agent . The third step is a condensation reaction of benzil with dibenzyl ketone (1,3-diphenyl-2-propanone) to produce tetraphenylcyclopentadienone .

Pharmacokinetics

It is known that the benzoin condensation starting from benzaldehyde and the subsequent benzoin amidation to benzamide can be efficiently carried out under very mild conditions in an electrolysis cell . This suggests that the compound may have unique ADME properties that impact its bioavailability.

Result of Action

The result of the action of benzoin acetate is the formation of a carbon-carbon bond via a condensation reaction of benzaldehyde . This reaction, which requires a catalyst, is often performed with cyanide ion . We will use thiamine as a catalyst . It is heat-sensitive and may decompose if heated too vigorously . Instead of running this reaction at elevated temperatures for a few hours, we will allow the reaction to proceed closer to room temperature for 24 hours or more .

Action Environment

The action environment of benzoin acetate can influence its action, efficacy, and stability. For instance, the benzoin condensation starting from benzaldehyde and the subsequent benzoin amidation to benzamide can be efficiently carried out under very mild conditions in an electrolysis cell . This suggests that the compound may be sensitive to environmental factors such as temperature and pH.

Safety and Hazards

将来の方向性

Recent research has shown that N-heterocyclic carbenes (NHCs), which are powerful catalysts for the Benzoin reaction, have paved the way for the efficient synthesis of various heterocycles . This suggests that Benzoin chemistry is set to benefit from new developments in the rapidly growing realm of NHC-catalysis .

特性

IUPAC Name |

(2-oxo-1,2-diphenylethyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-12(17)19-16(14-10-6-3-7-11-14)15(18)13-8-4-2-5-9-13/h2-11,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRWAIZJYJNLOPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7024580 | |

| Record name | Benzoin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoin acetate | |

CAS RN |

574-06-1 | |

| Record name | 2-(Acetyloxy)-1,2-diphenylethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=574-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoin acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoin acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8088 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 2-(acetyloxy)-1,2-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZOIN ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KD59RC90V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the typical synthetic routes for preparing benzoin acetate?

A1: Benzoin acetate is commonly synthesized via two main routes:

- Benzoin Condensation followed by Alcoholysis: This method involves the initial synthesis of benzoin from benzaldehyde using a catalyst like Vitamin B1 []. Subsequently, benzoin undergoes an alcoholysis reaction with acetic anhydride, often employing anhydrous potassium carbonate as an alkaline catalyst []. The yield of benzoin acetate can be optimized by adjusting reaction parameters such as time, temperature, and the molar ratio of potassium carbonate, benzoin, and acetic anhydride [].

Q2: How is the structure of benzoin acetate confirmed?

A2: The structure of synthesized benzoin acetate can be characterized using spectroscopic techniques:

- Infrared Spectroscopy (IR): IR spectroscopy helps identify functional groups present in the molecule based on their characteristic absorption bands [].

- Proton Nuclear Magnetic Resonance (1H NMR): 1H NMR provides detailed information about the hydrogen atoms' environment in the molecule, allowing for structural elucidation and confirmation [].

Q3: What are the applications of benzoin acetate in organic synthesis?

A3: Benzoin acetate is primarily recognized as a valuable synthetic intermediate, particularly in the preparation of pharmaceuticals and other fine chemicals. One notable application is its use as a starting material in the synthesis of diphenyl acetylene [].

Q4: How is benzoin acetate utilized in studying stereoselectivity?

A4: Benzoin acetate serves as a valuable tool in exploring chemo- and diastereoselectivity in organic reactions []. For instance, the sodium borohydride (NaBH4) reduction of benzoin acetate provides insights into these selectivity aspects []. Unlike benzoin with a single reducible ketone, benzoin acetate possesses two reducible functional groups []. Additionally, the acetoxy group in benzoin acetate offers increased steric bulk compared to the hydroxyl group in benzoin, influencing the stereochemical outcome of reactions [].

Q5: Can benzoin acetate be used to produce enantiomerically pure benzoin?

A5: Yes, enantiopure benzoin can be obtained from racemic benzoin acetate through a combination of enzymatic kinetic resolution and deracemization using Rhizopus oryzae []. This process leverages the stereoselective hydrolysis of benzoin acetate catalyzed by enzymes or microorganisms. Ultrasound pretreatment of Rhizopus oryzae has shown promising results, leading to high conversion rates and enantiomeric excesses of the desired (S)-benzoin [].

Q6: Are there studies on how different factors influence the enzymatic resolution of benzoin acetate?

A6: Yes, extensive research has focused on optimizing the enzymatic resolution of racemic benzoin acetate. Parameters such as reaction time, temperature, pH, stirring rate, substrate concentration, and enzyme source and concentration significantly influence the enantiomeric excess of the resulting benzoin []. Studies have employed techniques like Response Surface Methodology (RSM) to determine optimal conditions for achieving high enantiomeric purity [].

Q7: Has the photochemistry of benzoin acetate been investigated?

A7: The photochemical behavior of benzoin acetate, particularly in the presence of cyclodextrins, has been a subject of investigation [, ]. These studies explore how the interaction of benzoin acetate with cyclodextrin molecules affects its photochemical reactivity and product distribution.

Q8: Are there photoremovable protecting groups based on benzoin acetate?

A8: Research has explored the development of photoremovable protecting groups for phosphorylation reactions using derivatives of benzoin acetate []. Specifically, 2',3'-dimethoxybenzoin and 3',5'-dimethoxybenzoin have shown promise in this area, offering high yields of the desired benzofuran product upon photodeprotection [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3,4,5-Triacetyloxy-6-(4-nitrophenyl)sulfanyloxan-2-yl]methyl acetate](/img/structure/B1593537.png)